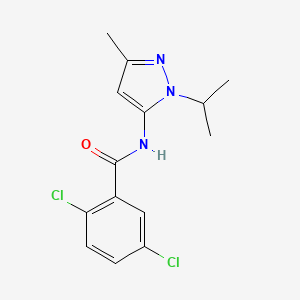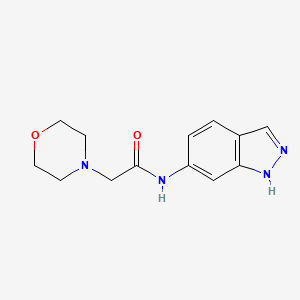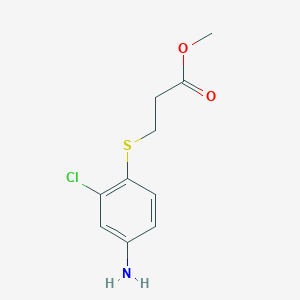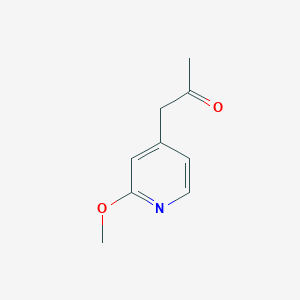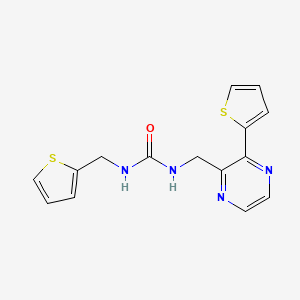
1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in drug development. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Applications De Recherche Scientifique
Anion Tuning of Gel Properties
Urea derivatives like 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea form hydrogels with acids, and their properties such as rheology and morphology can be tuned by varying the anion type. This demonstrates the potential of urea compounds in developing materials with tailored physical properties for various applications, including drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Acetylcholinesterase Inhibitors
Flexible urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity, showing that these compounds can be optimized for enhanced pharmacological properties. This suggests potential applications in treating diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters (Vidaluc et al., 1995).
Potential Anti-Cancer Agents
Pyrazole compounds have been synthesized and analyzed for their electronic structure, physico-chemical properties, and potential anti-cancer activities through docking studies. This research indicates the possibility of using such compounds in cancer treatment (Thomas et al., 2019).
Propriétés
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c20-15(18-9-11-3-1-7-21-11)19-10-12-14(17-6-5-16-12)13-4-2-8-22-13/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQVXPJJTVNHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3010738.png)
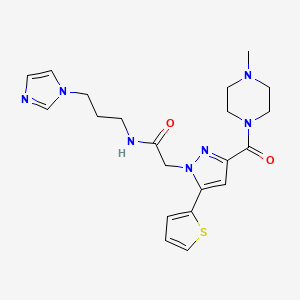

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3010746.png)
![5-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B3010748.png)
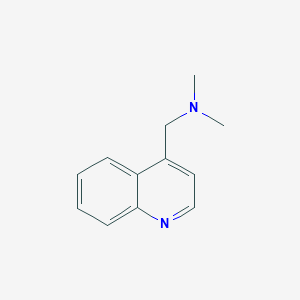
![N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3010750.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3010751.png)
![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-2-carboxamide](/img/structure/B3010753.png)
